molecular formula C9H9NO2 B11754121 ((1R,2S)-2-nitrocyclopropyl)benzene

((1R,2S)-2-nitrocyclopropyl)benzene

Cat. No.: B11754121
M. Wt: 163.17 g/mol
InChI Key: XRNLPUUQLOMTGY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,2S)-2-Nitrocyclopropyl)benzene is a chiral nitrocyclopropane derivative featuring a benzene ring attached to a strained cyclopropane ring with a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by nitration. One common method is the reaction of styrene with a nitrocyclopropane derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process. The nitration step can be achieved using a nitrating agent like nitric acid or a nitrating mixture under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and nitration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: ((1R,2S)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of ((1R,2S)-2-aminocyclopropyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

The compound ((1R,2S)-2-nitrocyclopropyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it a valuable building block for creating biologically active compounds.

  • Pharmaceutical Intermediates : Research indicates that nitrogen-substituted cyclopropanes, such as this compound, are utilized in the synthesis of several pharmaceutical products. For instance, they are involved in the preparation of anti-platelet drugs like Ticagrelor, which is crucial for treating cardiovascular diseases .
  • Drug Design : The compound's ability to undergo various chemical transformations allows it to be tailored for specific biological activities. Its nitro group can participate in reduction reactions to form amines or other functional groups, expanding its utility in drug design .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is used as a versatile reagent due to its ability to participate in diverse reactions.

  • Synthetic Pathways : A novel synthetic route has been developed for preparing enantiomerically pure nitrogen-substituted cyclopropanes. This method enhances yield and simplifies the process of synthesizing complex organic molecules .
  • Cycloaddition Reactions : The compound can also be involved in cycloaddition reactions, which are fundamental in constructing cyclic structures that are prevalent in many natural products and pharmaceuticals. These reactions often lead to high levels of regioselectivity and stereoselectivity .

Industrial Applications

Beyond medicinal chemistry and organic synthesis, this compound has potential applications in industrial processes.

  • Chemical Manufacturing : The compound's unique properties make it suitable for use in the manufacture of specialty chemicals. Its reactivity can be harnessed to create polymers or other materials with specific characteristics .
  • Environmental Applications : There is ongoing research into the use of nitro compounds like this compound in environmental remediation processes. Their ability to undergo transformations can be utilized to degrade pollutants or modify environmental conditions favorably .

Case Study 1: Synthesis of Ticagrelor

A study focused on the synthesis of Ticagrelor highlighted the role of this compound as a key intermediate. The researchers developed a streamlined synthetic route that improved yield and reduced the number of steps required for production. This advancement has implications for scaling up production processes in pharmaceutical manufacturing.

Case Study 2: Cycloaddition Reactions

Another research project explored the use of this compound in 1,3-dipolar cycloaddition reactions. The findings demonstrated that this compound could effectively participate in regiodivergent reactions leading to the formation of complex structures with potential biological activity. This study emphasizes the compound's versatility as a synthetic building block.

Biological Activity

((1R,2S)-2-nitrocyclopropyl)benzene is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including antiparasitic and antibacterial properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound this compound features a nitro group attached to a cyclopropyl ring, which is further connected to a benzene moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiparasitic Activity : Studies have demonstrated that derivatives of nitrocyclopropyl compounds can inhibit the growth of Mycobacterium tuberculosis and other kinetoplastid organisms like Leishmania donovani and Trypanosoma brucei . The compound's effectiveness varies with structural modifications.
  • Antibacterial Properties : The compound has shown promise against certain bacterial strains, with specific analogs exhibiting potent activity against non-replicating M. tuberculosis under anaerobic conditions .

The biological activity of this compound is thought to involve several mechanisms:

  • Nitroreductase Activation : The nitro group is reduced by nitroreductases in bacteria, leading to the generation of reactive nitrogen species (e.g., nitric oxide), which can disrupt cellular processes .
  • Inhibition of Cell Wall Synthesis : Some studies suggest that compounds in this class may inhibit the biosynthesis of mycolic acids in the bacterial cell wall, contributing to their antibacterial effects .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the structure of this compound affect its biological activity:

Modification Effect on Activity
Nitro group positionCritical for activity; 2' position preferred
Aryl side chain modificationsVariations can enhance or diminish activity
StereochemistryDifferent enantiomers show varied efficacy

Research has shown that certain derivatives with modifications at the aryl side chain can significantly enhance antiparasitic activity .

Case Studies

  • Antiparasitic Efficacy : A study evaluating various nitroimidazooxazine derivatives found that certain compounds were effective against L. donovani at multiple life stages. The results indicated that structural modifications could lead to improved efficacy against parasitic infections .
  • Bacterial Resistance : Another investigation highlighted the compound's potential in overcoming resistance mechanisms in M. tuberculosis, suggesting that it could be developed as part of combination therapies for more effective treatment regimens .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing ((1R,2S)-2-nitrocyclopropyl)benzene with high enantiomeric purity?

Methodological Answer:

  • Synthesis typically employs nickel(II) complexes (e.g., (R)- or (S)-configured) to control stereochemistry during cyclopropane ring formation. For example, alkylation of enolates derived from chiral nickel complexes can yield enantiomerically enriched nitrocyclopropyl derivatives .
  • Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Polar aprotic solvents like DMF or THF at –20°C to 0°C are often used to stabilize intermediates .
  • Post-synthesis purification via chiral HPLC or diastereomeric salt crystallization ensures enantiomeric excess (>95%) for research applications .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive proof of absolute configuration. For example, derivatives like (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have been structurally validated using this method .
  • NMR spectroscopy (e.g., 1^1H/19^{19}F coupling constants) identifies trans/cis relationships in cyclopropane rings. NOESY experiments can distinguish between 1R,2S and 1S,2R configurations .
  • Optical rotation and comparison with literature data for analogous compounds (e.g., (1R,2S)-ephedrine derivatives) offer supplementary validation .

Advanced Research Questions

Q. How does the stereochemistry of the nitrocyclopropyl group influence biological activity in target systems?

Methodological Answer:

  • The 1R,2S configuration can enhance binding to enzymes or receptors due to spatial compatibility. For instance, (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride shows selective affinity for serotonin transporters, attributed to its rigid cyclopropane geometry .
  • Comparative studies using enantiomeric pairs (e.g., 1R,2S vs. 1S,2R) in cellular assays (e.g., IC50_{50} measurements) reveal stereospecific effects. Kinetic assays with fluorogenic substrates or radiolabeled ligands quantify binding differences .
  • Molecular docking simulations (using software like AutoDock Vina) predict interactions between the nitro group and hydrophobic/electrostatic pockets in protein targets .

Q. How can researchers resolve contradictions in synthetic yields reported for nitrocyclopropane derivatives?

Methodological Answer:

  • Reaction optimization : Systematic variation of catalysts (e.g., Pd vs. Ni complexes) and substrates (e.g., iodocyclopropanes vs. bromides) can clarify discrepancies. For example, trans-cyclopropyl iodides yield higher reactivity than bromides in alkylation reactions .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., ring-opened nitroalkenes) that reduce yields. Quenching reactions at intermediate stages helps trace decomposition pathways .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) explain steric or electronic factors affecting yields. For instance, bulky substituents on the cyclopropane ring may hinder nitro group stabilization .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) separates nitrocyclopropanes from polar byproducts. Adding 1–2% triethylamine minimizes acidic degradation .
  • Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Mobile phases with heptane/ethanol/isopropanol mixtures improve resolution for nitro-substituted cyclopropanes .
  • Crystallization : Slow evaporation from ethanol/water mixtures produces high-purity crystals, as demonstrated for (1R,2S)-2-fluorocyclopropane-1-carboxylic acid derivatives .

Q. How can computational methods guide the design of derivatives with enhanced stability or activity?

Methodological Answer:

  • QSAR models correlate structural features (e.g., nitro group orientation, cyclopropane ring strain) with experimental data like metabolic stability or logP. For example, fluorinated cyclopropanes show improved metabolic resistance due to reduced CYP450 affinity .
  • Molecular dynamics simulations predict conformational flexibility under physiological conditions. Rigid 1R,2S configurations may reduce off-target interactions compared to more flexible analogs .
  • In silico toxicity screening (e.g., using ADMET predictors) flags derivatives with mutagenic or hepatotoxic risks early in development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-2-Methyl-2-Nitrocyclopropyl)benzene (trans-6da)

Structural Differences :

  • Substituent : A methyl group replaces the hydrogen at the 2-position, introducing steric bulk.
  • Stereochemistry : The trans configuration alters spatial arrangement compared to the (1R,2S) isomer.

Functional Implications :

  • Applications : Demonstrated utility in photocatalyzed decarboxylative oxygenation reactions, suggesting nitrocyclopropanes as versatile intermediates in redox chemistry .

[(2R)-2-Nitrocyclopropyl]benzene (Enantiomer)

Structural Differences :

  • Stereochemistry : The (2R) configuration is the enantiomer of (1R,2S), leading to mirror-image properties.

Functional Implications :

  • Optical Activity: Enantiomers exhibit identical physical properties (e.g., molecular weight: 163.18 g/mol, formula: C₉H₉NO₂) but opposite optical rotations .
  • Biological Activity: Potential differences in chiral recognition in enzymatic or receptor-binding contexts, though specific data are unavailable.

[(1R,2S)-2-Isocyanatocyclopropyl]benzene

Structural Differences :

  • Functional Group : The nitro group is replaced by an isocyanate (-NCO), altering electronic and reactive profiles.

Functional Implications :

  • Reactivity : Isocyanates are highly electrophilic, participating in polymerizations (e.g., polyurethane formation), whereas nitro groups undergo reductions or act as electron-withdrawing groups in cycloadditions .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Group Applications
((1R,2S)-2-Nitrocyclopropyl)benzene C₉H₉NO₂ 163.18 (1R,2S) Nitro (-NO₂) Asymmetric synthesis, intermediates
trans-2-Methyl-2-nitrocyclopropyl)benzene C₁₀H₁₁NO₂ 177.20 trans Nitro (-NO₂) Photocatalysis, redox reactions
[(2R)-2-Nitrocyclopropyl]benzene C₉H₉NO₂ 163.18 (2R) Nitro (-NO₂) Chiral studies, unresolved applications
[(1R,2S)-2-Isocyanatocyclopropyl]benzene C₉H₇NO 145.16 (1R,2S) Isocyanate (-NCO) Polymer chemistry

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

[(1R,2S)-2-nitrocyclopropyl]benzene

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1

InChI Key

XRNLPUUQLOMTGY-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.